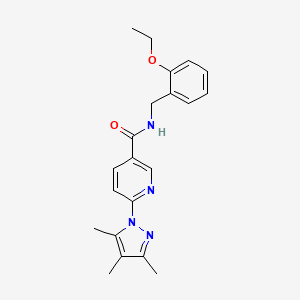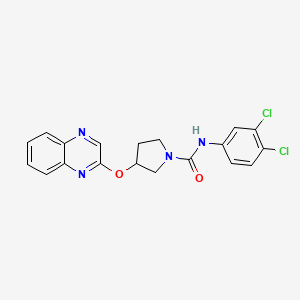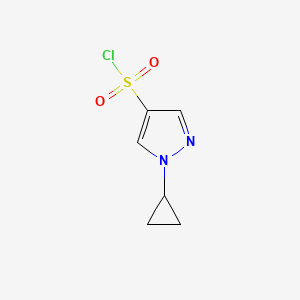
N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amines with carboxylic acids or their derivatives. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions, yielding a product with high purity . Similarly, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride is synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . These methods suggest that the synthesis of N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide could potentially involve similar steps of acylation and subsequent modifications.
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a piperidine ring attached to a carboxamide group, with a 6-methylpyridazin-3-yl moiety and a 2-chlorobenzyl substituent. The structure analysis of such compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, although the specific details are not provided in the papers .
Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its functional groups. The presence of a carboxamide group suggests potential for hydrolysis, amidation, or condensation reactions. The chlorobenzyl and pyridazinyl groups could participate in electrophilic aromatic substitution or coupling reactions. The papers do not provide specific reactions for the compound but do detail reactions for structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would be influenced by its molecular structure. The compound would likely exhibit properties typical of aromatic amides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and a certain degree of thermal stability. The exact properties would need to be determined experimentally, as the papers do not discuss this specific compound .
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on molecular interactions of related compounds provides insights into their binding mechanisms with specific receptors. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor explored its conformational analysis and pharmacophore models. This antagonist showed a steric binding interaction similar to cannabinoid agonists, suggesting its potential for further development in drug discovery targeting the CB1 receptor (Shim et al., 2002).
Drug Synthesis and Development
The development of enantioselective processes for drug synthesis is critical for creating more effective and safer pharmaceuticals. Research on (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent CGRP receptor antagonist, demonstrated a scalable, stereoselective synthesis. This work highlights the importance of chiral centers in drug development, offering pathways to more specific and potentially less harmful therapeutic agents (Cann et al., 2012).
Antipsychotic Agents Development
Investigations into heterocyclic carboxamides as potential antipsychotic agents have led to the identification of compounds with potent in vivo activities comparable to existing antipsychotics, but with reduced side effects. This research underscores the therapeutic potential of such compounds in treating psychiatric disorders, emphasizing the need for novel antipsychotics with improved safety profiles (Norman et al., 1996).
Novel Rho Kinase Inhibitors
The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, demonstrates the ongoing efforts to discover new treatments for central nervous system disorders. This work highlights the optimization of synthetic routes to produce high-purity, scalable compounds for clinical research (Wei et al., 2016).
Lewis Basic Catalysts
Research on l-piperazine-2-carboxylic acid derived N-formamide as a Lewis basic catalyst for the hydrosilylation of N-aryl imines showcases the chemical versatility of piperazine derivatives. This work contributes to the development of enantioselective synthesis methods, which are crucial for producing optically active pharmaceuticals (Wang et al., 2006).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-8-9-17(22-21-13)23-10-4-6-15(12-23)18(24)20-11-14-5-2-3-7-16(14)19/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGAKFZDQNFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)
![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)




![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)


![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)
